Butylbenzene

Description

Properties

IUPAC Name |

butylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14/c1-2-3-7-10-8-5-4-6-9-10/h4-6,8-9H,2-3,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCKPCBLVNKHBMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14 | |

| Record name | N-BUTYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2679 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6022472 | |

| Record name | Butylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-butylbenzene appears as a colorless liquid. Less dense than water and insoluble in water. Used to make plastics and as a solvent., Colorless liquid; [Hawley] | |

| Record name | N-BUTYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2679 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Butylbenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8263 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

183.3 °C | |

| Record name | n-BUTYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7211 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

160 °F (NFPA, 2010), 160 °F (71 °C) (open cup) | |

| Record name | N-BUTYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2679 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-BUTYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7211 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Miscible with alcohol, ether, benzene, In water, 11.8 mg/L @ 25 °C | |

| Record name | n-BUTYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7211 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.8601 g/cu cm @ 20 °C | |

| Record name | n-BUTYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7211 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

4.6 (Air=1) | |

| Record name | n-BUTYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7211 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.06 [mmHg], 1.06 mm Hg @ 25 °C | |

| Record name | n-Butylbenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8263 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | n-BUTYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7211 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

104-51-8 | |

| Record name | N-BUTYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2679 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | n-Butylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butylbenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8465 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, butyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.918 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYLBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S8XZ2901RZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | n-BUTYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7211 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-87.9 °C | |

| Record name | n-BUTYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7211 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Butylbenzene chemical structure and bonding

An In-depth Technical Guide to the Chemical Structure and Bonding of Butylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an aromatic hydrocarbon with the chemical formula C₁₀H₁₄, consisting of a phenyl group attached to a butyl group.[1][2] As an alkylbenzene, it serves as a fundamental structure in organic chemistry and is a component of interest in various industrial applications, including its use as an organic solvent.[3] The structural arrangement of its constituent atoms and the nature of the chemical bonds dictate its physical and chemical properties. This guide provides a detailed examination of the chemical structure, bonding, and conformational possibilities of this compound, with a focus on its isomers. It also outlines the primary experimental and computational methodologies employed for its structural elucidation.

I. Chemical Structure and Isomerism

The term "this compound" can refer to several structural isomers, which differ by the connectivity of the four-carbon alkyl chain to the benzene (B151609) ring. The primary isomers are:

-

n-Butylbenzene: The butyl group is attached via its terminal carbon to the phenyl ring.[2]

-

sec-Butylbenzene: The butyl group is attached via its secondary carbon (C2) to the phenyl ring.

-

tert-Butylbenzene (B1681246): The butyl group is attached via its tertiary carbon to the phenyl ring.

-

Isothis compound: An isobutyl group (2-methylpropyl) is attached to the phenyl ring.

This guide will primarily focus on n-butylbenzene as the principal example, with comparative data provided for other isomers where available.

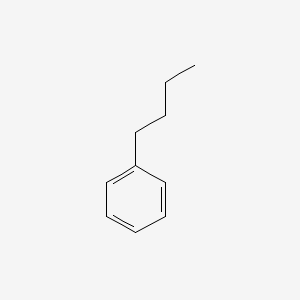

Caption: Chemical structure of n-butylbenzene.

II. Bonding, Hybridization, and Conformation

The bonding in this compound is a composite of the characteristics of its aromatic and aliphatic components.

-

Phenyl Group: The six carbon atoms of the benzene ring are sp² hybridized, forming a planar hexagonal ring. Each carbon forms σ-bonds with two adjacent carbons and one hydrogen (or in the case of C1, the butyl group). The remaining p-orbital on each carbon atom participates in a delocalized π-system above and below the plane of the ring, which confers aromatic stability.

-

Butyl Group: The carbon atoms in the n-butyl chain are sp³ hybridized, resulting in a tetrahedral geometry around each carbon. The bonds are all single σ-bonds, allowing for free rotation.

-

Ring-Chain Linkage: A C(sp²)-C(sp³) σ-bond connects the phenyl ring to the butyl chain.

Due to rotation around the C-C single bonds in the alkyl chain, n-butylbenzene can exist in several conformations. The relative orientation of the phenyl ring and the butyl chain, as well as the conformation of the chain itself (e.g., anti-periplanar vs. synclinal/gauche), affects the molecule's overall energy and shape. The most stable conformers generally minimize steric hindrance.

III. Quantitative Structural Data

Table 1: Structural Parameters of the Benzene Ring (Reference) (Experimental data from Gas-Phase Electron Diffraction)

| Parameter | Bond | Experimental Value (Å or °) |

| Bond Length | C-C | 1.397 Å |

| Bond Length | C-H | 1.084 Å |

| Bond Angle | C-C-C | 120.0° |

| Bond Angle | C-C-H | 120.0° |

Table 2: Structural Parameters of n-Butylbenzene (Theoretical) (Data from Density Functional Theory (DFT) calculations)

| Parameter | Bond/Angle | Calculated Value (Å or °) |

| Bond Length | C(aromatic)-C(aromatic) | ~1.39 - 1.40 Å |

| Bond Length | C(aromatic)-C(alkyl) | ~1.51 Å |

| Bond Length | C(alkyl)-C(alkyl) | ~1.53 - 1.54 Å |

| Bond Length | C-H (aromatic) | ~1.08 - 1.09 Å |

| Bond Length | C-H (alkyl) | ~1.09 - 1.10 Å |

| Bond Angle | C-C-C (aromatic) | ~118 - 121° |

| Bond Angle | C(aromatic)-C(alkyl)-C(alkyl) | ~112° |

| Bond Angle | C-C-C (alkyl chain) | ~110 - 113° |

Note: Theoretical values are approximations and can vary slightly based on the computational method and basis set used.

Table 3: Key Structural Parameters of tert-Butylbenzene (Experimental) (Data from a combined Gas-Phase Electron Diffraction and theoretical study)[4]

| Parameter | Bond/Angle | Experimental Value (Å or °) |

| Bond Length | C(aromatic)-C(tert) | 1.545 Å |

| Bond Length | C(tert)-C(methyl) | 1.542 Å |

| Bond Angle | C(aromatic)-C(tert)-C(methyl) | 108.5° |

| Bond Angle | C(methyl)-C(tert)-C(methyl) | 110.4° |

| Ring Angle | ∠C-C(ipso)-C | 117.2° |

IV. Experimental Protocols for Structural Determination

The determination of this compound's structure relies on a combination of spectroscopic and computational techniques.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a premier technique for determining the connectivity of atoms in a molecule.[5]

-

Principle: It exploits the magnetic properties of atomic nuclei like ¹H and ¹³C. The chemical shift of a nucleus provides information about its local electronic environment, while spin-spin coupling reveals adjacent nuclei, allowing for the mapping of the carbon skeleton and the placement of protons.

-

Detailed Methodology (¹H and ¹³C NMR):

-

Sample Preparation: Dissolve 5-25 mg (for ¹H) or 50-100 mg (for ¹³C) of the this compound sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a high-quality NMR tube.[6] Deuterated solvents are used to avoid large solvent signals in the ¹H spectrum.[7]

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument is tuned to the specific nucleus being observed (e.g., 400 MHz for ¹H). The magnetic field is homogenized (shimmed) using the deuterium (B1214612) signal from the solvent to ensure high resolution.

-

Data Acquisition: A series of radiofrequency pulses are applied to the sample. For a typical ¹H spectrum, a small number of scans are acquired and averaged. For ¹³C, which has a much lower natural abundance and sensitivity, a larger number of scans are required over a period ranging from minutes to hours.

-

Data Processing: The resulting free induction decay (FID) signal is converted into a frequency-domain spectrum via a Fourier transform. The spectrum is then phased, baseline-corrected, and referenced (typically to tetramethylsilane, TMS, at 0 ppm).

-

B. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

-

Principle: Infrared radiation is passed through a sample, and the absorption of energy at specific frequencies corresponds to the vibrational frequencies of the chemical bonds within the molecule.

-

Detailed Methodology (Liquid Sample):

-

Sample Preparation (Neat Liquid or ATR):

-

Transmission Cell: Place one to two drops of liquid this compound on a polished salt plate (e.g., NaCl or KBr).[3] Place a second plate on top to create a thin liquid film. Mount the plates in the spectrometer's sample holder.[3]

-

Attenuated Total Reflectance (ATR): Place a single drop of the liquid sample directly onto the ATR crystal (e.g., diamond or germanium).[8][9] Apply pressure with a built-in clamp to ensure good contact.[9]

-

-

Instrument Setup: Select the desired spectral range (e.g., 4000 to 400 cm⁻¹) and resolution.[1]

-

Data Acquisition: First, acquire a background spectrum of the empty cell/clean ATR crystal to subtract atmospheric and instrumental interferences. Then, acquire the sample spectrum. Multiple scans are typically averaged to improve the signal-to-noise ratio.[1]

-

Spectral Interpretation: Analyze the resulting spectrum for characteristic absorption bands corresponding to C-H bonds (aromatic and aliphatic), C=C bonds of the aromatic ring, and other molecular vibrations.

-

C. Gas-Phase Electron Diffraction (GED)

GED is a powerful method for accurately determining the geometry of small molecules in the gas phase, free from intermolecular forces.[10]

-

Principle: A high-energy beam of electrons is scattered by the gaseous molecules. The resulting diffraction pattern of concentric rings contains information about the internuclear distances within the molecule.

-

Detailed Methodology:

-

Sample Introduction: The purified this compound sample is heated and introduced as a vapor through a fine nozzle into a high-vacuum diffraction chamber (e.g., 10⁻⁷ mbar).[10]

-

Scattering: A monochromatic beam of fast electrons (keV energy) intersects the gas jet, causing the electrons to scatter.[11]

-

Detection: The scattered electrons are detected on a photographic plate or a digital detector, creating a diffraction pattern. Most of the sample is condensed on a cold trap cooled with liquid nitrogen.[10]

-

Data Analysis: The radial distribution of scattering intensity is measured from the pattern. This experimental curve is compared to theoretical curves calculated for different molecular geometries. The geometric parameters (bond lengths, angles) are refined through a least-squares fitting process until the theoretical curve best matches the experimental data.

-

D. Computational Chemistry

Computational methods, particularly Density Functional Theory (DFT), are used to model molecular structures and predict their properties.[12]

-

Principle: DFT is an ab initio method that solves the Schrödinger equation approximately to calculate the electronic structure and energy of a molecule.[13] By finding the geometry that corresponds to the minimum energy, the most stable structure can be determined.

-

Detailed Methodology (Geometry Optimization):

-

Model Building: An initial 3D structure of this compound is constructed using molecular modeling software.

-

Calculation Setup: A theoretical model is chosen, which consists of a method (e.g., B3LYP) and a basis set (e.g., 6-31G* or larger). The job type is set to "Optimization".[13][14]

-

Execution: The software iteratively adjusts the positions of the atoms to minimize the total energy of the molecule.[12] At each step, it calculates the forces on each atom and moves them accordingly to descend on the potential energy surface.

-

Convergence and Verification: The optimization is complete when the forces on the atoms and the change in energy between steps fall below a defined threshold. A subsequent frequency calculation is typically performed to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies). The final optimized coordinates provide theoretical bond lengths and angles.

-

V. Integrated Workflow for Structural Elucidation

The determination of a chemical structure is a logical process that integrates multiple analytical techniques.

Caption: Workflow for the structural elucidation of this compound.

References

- 1. drawellanalytical.com [drawellanalytical.com]

- 2. n-Butylbenzene - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. NMR Spectroscopy [www2.chemistry.msu.edu]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. azolifesciences.com [azolifesciences.com]

- 8. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. Gas electron diffraction - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. density functional theory - Geometry optimization: what happens in the algorithm? - Matter Modeling Stack Exchange [mattermodeling.stackexchange.com]

- 13. mdpi.com [mdpi.com]

- 14. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Physical and Chemical Properties of n-Butylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

n-Butylbenzene (C₁₀H₁₄) is an aromatic hydrocarbon characterized by a butyl group attached to a benzene (B151609) ring.[1] This colorless, slightly greasy liquid serves as a versatile solvent and a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and polymers.[1][2] Its specific physical and chemical characteristics make it a compound of interest in diverse research and development applications. This guide provides a comprehensive overview of the core physical and chemical properties of n-butylbenzene, detailed experimental protocols for their determination, and a visualization of a key synthetic pathway.

Physical Properties of n-Butylbenzene

The physical properties of n-butylbenzene are well-documented and crucial for its application in various experimental and industrial settings. These properties are summarized in the tables below.

General and Thermodynamic Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₄ | [1] |

| Molar Mass | 134.22 g/mol | [1] |

| Appearance | Colorless liquid | [1][3] |

| Odor | Aromatic, slightly sweet | [4][5] |

| Melting Point | -88 °C to -87.9 °C | [1][3][6] |

| Boiling Point | 181 °C to 183.3 °C | [1][3][6] |

| Flash Point | 59 °C to 71 °C | [3][6][7] |

| Autoignition Temperature | 410 °C to 412 °C | [3][8] |

Density and Solubility

| Property | Value | Source(s) |

| Density | 0.8601 g/cm³ at 20 °C | [3][4] |

| Solubility in Water | 11.8 mg/L to 12 mg/L | [3][6][7] |

| Solubility in Organic Solvents | Miscible with alcohol, ether, and benzene | [3][4][7] |

Optical and Vapor Properties

| Property | Value | Source(s) |

| Refractive Index (n²⁰/D) | 1.489 to 1.490 | [6][9][10] |

| Vapor Pressure | 1.03 mmHg to 1.33 hPa at 23 °C | [5][8][11] |

| Vapor Density | >1 (vs air) | [5][11] |

Chemical Properties and Reactivity

n-Butylbenzene exhibits reactivity characteristic of alkylbenzenes. The benzene ring can undergo electrophilic substitution, and the benzylic position of the butyl group is susceptible to oxidation.[2][12]

Key Chemical Reactions:

-

Oxidation: n-Butylbenzene can be oxidized to form butyrophenone.[2][4]

-

Substitution Reactions: The aromatic ring participates in reactions such as halogenation, nitration, and sulfonation under appropriate conditions.[12]

-

Wurtz-Fittig Reaction: A classic method for the synthesis of n-butylbenzene involves the reaction of an aryl halide (e.g., bromobenzene) with an alkyl halide (e.g., 1-bromobutane) and sodium metal.[3][13]

Hazard Information:

n-Butylbenzene is a flammable liquid and vapor.[6][8] It is incompatible with strong oxidizing agents.[5][6] For detailed safety and handling information, consult the Safety Data Sheet (SDS).[8][14]

Experimental Protocols

The following sections detail the methodologies for determining the key physical and spectral properties of n-butylbenzene.

Determination of Boiling Point (Micro-reflux method)

This method is suitable for determining the boiling point of a small quantity of liquid.

Apparatus:

-

Thiele tube or oil bath

-

Thermometer (-10 to 200 °C range)

-

Small test tube (e.g., 75x10 mm)

-

Capillary tube (sealed at one end)

-

Heating mantle or Bunsen burner

-

Stirring bar (for oil bath)

Procedure:

-

Add a few milliliters of n-butylbenzene to the small test tube.

-

Place the capillary tube, with the open end downwards, into the test tube containing the sample.

-

Attach the test tube to the thermometer using a rubber band or wire, ensuring the bulb of the thermometer is level with the bottom of the test tube.

-

Clamp the assembly in a Thiele tube filled with a high-boiling point oil (e.g., mineral oil or silicone oil), or immerse it in an oil bath. The oil level should be above the level of the n-butylbenzene in the test tube.

-

Gently heat the side arm of the Thiele tube or the oil bath with stirring.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a continuous and rapid stream of bubbles is observed.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[10][12]

Determination of Density (Oscillating U-tube Method)

Modern digital density meters, often based on the oscillating U-tube principle, provide a rapid and accurate means of determining density.

Apparatus:

-

Digital density meter (e.g., Anton Paar DSA 5000 or similar)

-

Syringe for sample injection

-

Thermostatic control for the instrument

Procedure:

-

Calibrate the instrument according to the manufacturer's instructions, typically using dry air and deionized water at a known temperature.

-

Set the desired temperature for the measurement (e.g., 20 °C).

-

Inject the n-butylbenzene sample into the oscillating U-tube, ensuring no air bubbles are present.

-

Allow the temperature to stabilize.

-

The instrument will measure the oscillation period of the U-tube and automatically calculate and display the density of the sample.[11][15]

Determination of Refractive Index

The refractive index is a measure of how much light bends, or refracts, when it enters a liquid and is a useful property for identification and purity assessment.[16]

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Light source (typically a sodium D line source, 589 nm)

-

Dropper or pipette

-

Soft lens tissue

-

Ethanol (B145695) or acetone (B3395972) for cleaning

Procedure:

-

Ensure the prisms of the refractometer are clean and dry. Clean with ethanol or acetone and a soft lens tissue if necessary.

-

Circulate water from the constant temperature bath through the refractometer to bring the prisms to the desired temperature (e.g., 20 °C).

-

Using a dropper, apply a few drops of n-butylbenzene to the surface of the lower prism.

-

Close the prisms firmly.

-

Position the light source to illuminate the prisms.

-

Look through the eyepiece and turn the coarse adjustment knob until the light and dark fields are visible.

-

Adjust the chromaticity compensator to eliminate any color fringe at the borderline, resulting in a sharp, single line.

-

Use the fine adjustment knob to center the borderline exactly on the crosshairs of the eyepiece.

-

Press the switch to read the refractive index value from the scale.[6][17]

Spectroscopic Analysis: Sample Preparation and Data Acquisition

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-25 mg of n-butylbenzene for ¹H NMR, or 20-50 mg for ¹³C NMR, in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).[7][18]

-

Ensure the sample is fully dissolved. If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[7]

-

The final sample height in the NMR tube should be approximately 4-5 cm.[7]

-

Cap the NMR tube securely.

¹H NMR Data Acquisition (Example Parameters):

-

Spectrometer: 400 MHz

-

Solvent: CDCl₃

-

Reference: Tetramethylsilane (TMS) at 0 ppm

-

Typical Chemical Shifts (δ): Aromatic protons (multiplet, ~7.1-7.3 ppm), benzylic CH₂ (triplet, ~2.6 ppm), other CH₂ groups (multiplets, ~1.3-1.6 ppm), terminal CH₃ (triplet, ~0.9 ppm).[4][19]

¹³C NMR Data Acquisition (Example Parameters):

-

Spectrometer: 100 MHz

-

Solvent: CDCl₃

-

Reference: CDCl₃ at 77.16 ppm

-

Typical Chemical Shifts (δ): Aromatic carbons (~125-143 ppm), aliphatic carbons (~14, 22, 33, 35 ppm).[4][20]

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation: For a neat liquid sample like n-butylbenzene, the simplest method is to place a drop of the liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.

Data Acquisition:

-

Record a background spectrum of the clean, empty salt plates.

-

Place the salt plates with the n-butylbenzene film in the spectrometer's sample holder.

-

Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typical absorptions include C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-H bending vibrations.[21][22]

Mass Spectrometry (MS)

Sample Introduction and Ionization: n-Butylbenzene is a volatile liquid, making it suitable for introduction via a gas chromatograph (GC-MS) or direct injection with a heated probe. Electron Ionization (EI) is a common method.

Data Acquisition (GC-MS with EI):

-

A dilute solution of n-butylbenzene in a volatile solvent is injected into the GC.

-

The compound is separated from the solvent and any impurities on the GC column and enters the mass spectrometer.

-

In the ion source, molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

-

Expected Fragments: The molecular ion (M⁺) at m/z 134, and a prominent base peak at m/z 91 corresponding to the tropylium (B1234903) ion, formed via benzylic cleavage and rearrangement.[5][23]

Synthesis of n-Butylbenzene via Wurtz-Fittig Reaction

A common laboratory synthesis of n-butylbenzene is the Wurtz-Fittig reaction, which couples an aryl halide with an alkyl halide using sodium metal.[3][13]

Reaction: C₆H₅Br + CH₃(CH₂)₃Br + 2Na → C₆H₅(CH₂)₃CH₃ + 2NaBr

Experimental Workflow: A detailed, step-by-step protocol for this synthesis is outlined below, adapted from literature procedures.[3]

-

Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel. Ensure all glassware is thoroughly dried.

-

Reactant Preparation: In the dropping funnel, prepare a mixture of bromobenzene (B47551) and 1-bromobutane.

-

Initiation: Place finely chopped sodium metal in the reaction flask.

-

Reaction: Slowly add the mixture from the dropping funnel to the sodium in the flask. The reaction is exothermic and will initiate, often evidenced by the formation of white fumes (sodium bromide) and refluxing of the solvent (if used, though often run neat).[3]

-

Completion and Quenching: After the addition is complete, the reaction mixture may be gently heated to ensure completion. After cooling, excess sodium is carefully quenched, for example, by the slow addition of ethanol followed by water.

-

Workup: The organic layer is separated, washed (e.g., with water and brine), and dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Purification: The crude product is purified by distillation to separate n-butylbenzene from any unreacted starting materials and side-products (such as biphenyl (B1667301) and octane).[3]

Wurtz-Fittig Reaction Pathway

Caption: Synthetic pathway for n-butylbenzene via the Wurtz-Fittig reaction.

Applications in Research and Development

n-Butylbenzene's properties lend it to several applications in scientific research and drug development:

-

Solvent: It serves as a solvent for various chemical reactions, particularly in the production of polymers, resins, and coatings.[1][17]

-

Synthetic Intermediate: It is a precursor in the synthesis of other chemicals, including pharmaceuticals and agrochemicals.[1] Its addition to larger molecules can enhance solubility in organic solvents.[2]

-

Plasticizer and Surface-Active Agent: It finds use as a plasticizer and in the formulation of surface-active agents.[2][4]

-

Research: In academic and industrial labs, it is used to study reaction mechanisms and the properties of alkyl-aromatic compounds.[17]

References

- 1. reddit.com [reddit.com]

- 2. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 3. m.youtube.com [m.youtube.com]

- 4. This compound(104-51-8) 13C NMR [m.chemicalbook.com]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. m.youtube.com [m.youtube.com]

- 7. NMR Sample Preparation [nmr.chem.umn.edu]

- 8. m.youtube.com [m.youtube.com]

- 9. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. pubs.aip.org [pubs.aip.org]

- 14. SEC-BUTYLBENZENE(135-98-8) 13C NMR spectrum [chemicalbook.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. athabascau.ca [athabascau.ca]

- 17. youtube.com [youtube.com]

- 18. research.reading.ac.uk [research.reading.ac.uk]

- 19. This compound(104-51-8) 1H NMR spectrum [chemicalbook.com]

- 20. spectrabase.com [spectrabase.com]

- 21. mhlw.go.jp [mhlw.go.jp]

- 22. Benzene, n-butyl- [webbook.nist.gov]

- 23. Benzene, n-butyl- [webbook.nist.gov]

Spectroscopic Analysis of Butylbenzene: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for butylbenzene, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the characterization of this compound. The guide includes structured data tables, detailed experimental protocols, and visualizations of the analytical workflow.

Spectroscopic Data of this compound

The following tables summarize the key spectroscopic data for this compound, providing a quantitative reference for its structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data [1][2]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.29 - 7.17 | m | 5H | Aromatic protons (C₆H₅) |

| 2.61 | t | 2H | Benzylic protons (-CH₂-) |

| 1.60 | sextet | 2H | Methylene protons (-CH₂-CH₂-CH₃) |

| 1.36 | sextet | 2H | Methylene protons (-CH₂-CH₃) |

| 0.93 | t | 3H | Methyl protons (-CH₃) |

¹³C NMR (Carbon-13 NMR) Data [3]

| Chemical Shift (δ) ppm | Assignment |

| 142.8 | Quaternary aromatic carbon (C-1) |

| 128.4 | Aromatic carbons (C-3, C-5) |

| 128.2 | Aromatic carbons (C-2, C-6) |

| 125.6 | Aromatic carbon (C-4) |

| 35.9 | Benzylic carbon (-CH₂-) |

| 33.8 | Methylene carbon (-CH₂-CH₂-CH₃) |

| 22.4 | Methylene carbon (-CH₂-CH₃) |

| 14.0 | Methyl carbon (-CH₃) |

Infrared (IR) Spectroscopy[2][4][5]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3085 - 3030 | Medium | Aromatic C-H stretch |

| 2955 - 2860 | Strong | Aliphatic C-H stretch |

| 1605, 1495 | Medium to Strong | Aromatic C=C ring stretch |

| 1465, 1378 | Medium | Aliphatic C-H bend |

| 740, 695 | Strong | Monosubstituted benzene (B151609) C-H out-of-plane bend |

Mass Spectrometry (MS)[2][6]

| m/z | Relative Intensity (%) | Assignment |

| 134 | 26.3 | [M]⁺ (Molecular ion) |

| 92 | 59.7 | [C₇H₈]⁺ |

| 91 | 100 | [C₇H₇]⁺ (Tropylium ion, base peak) |

| 77 | 6.5 | [C₆H₅]⁺ (Phenyl cation) |

| 65 | 12.5 | [C₅H₅]⁺ |

| 43 | 2.2 | [C₃H₇]⁺ |

| 29 | 2.2 | [C₂H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Accurately weigh 5-25 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.[4][5]

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[4]

-

Filter the solution through a pipette with a small plug of glass wool to remove any particulate matter.

-

Transfer the filtered solution into a clean 5 mm NMR tube to a height of 4-5 cm.

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing.[6]

-

Cap the NMR tube securely.

Instrumental Analysis: [4]

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity and achieve high resolution.

-

Tune and match the probe to the appropriate nucleus (¹H or ¹³C).

-

Set the acquisition parameters, including the number of scans, spectral width, and relaxation delay.

-

Acquire the NMR spectrum.

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid): [7]

-

Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.

-

Place one to two drops of liquid this compound onto the surface of one salt plate.

-

Carefully place the second salt plate on top of the first, creating a thin liquid film between them.

-

Ensure there are no air bubbles in the film.

-

Place the prepared salt plate assembly into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty instrument.

-

Acquire the IR spectrum of the this compound sample. The instrument measures the absorption of infrared radiation at different frequencies.[10][11]

-

The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Sample Introduction and Ionization: [12][13][14]

-

Introduce a small amount of the this compound sample into the mass spectrometer, often via direct infusion or coupled with a gas chromatograph (GC-MS).

-

The sample is vaporized in a high vacuum environment.

-

In Electron Ionization (EI), the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion ([M]⁺) and causing fragmentation.[13][14]

Mass Analysis and Detection: [12][14]

-

The resulting ions (molecular ion and fragment ions) are accelerated by an electric field.

-

The accelerated ions then pass through a magnetic field, which deflects them based on their mass-to-charge (m/z) ratio. Lighter ions are deflected more than heavier ions.

-

A detector at the end of the flight path records the abundance of ions at each m/z value.

-

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Visualizations

The following diagrams illustrate the relationships between the spectroscopic techniques and the structural information they provide for this compound.

Caption: Workflow of Spectroscopic Analysis for this compound.

Caption: Correlation of this compound Structure with Spectroscopic Data.

References

- 1. This compound(104-51-8) 1H NMR [m.chemicalbook.com]

- 2. This compound(104-51-8) IR Spectrum [chemicalbook.com]

- 3. This compound(104-51-8) 13C NMR spectrum [chemicalbook.com]

- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. NMR Spectroscopy [www2.chemistry.msu.edu]

- 7. webassign.net [webassign.net]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Experimental Design [web.mit.edu]

- 11. amherst.edu [amherst.edu]

- 12. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 13. Mass Spectrometry [www2.chemistry.msu.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

Synthesis of Butylbenzene via Friedel-Crafts Alkylation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of butylbenzene through the Friedel-Crafts alkylation mechanism. It delves into the reaction intricacies, including carbocation rearrangements, and presents alternative methods to achieve the desired product. Detailed experimental protocols, quantitative data, and visual diagrams of the reaction pathways are included to serve as a practical resource for professionals in the field of organic chemistry and drug development.

Introduction to Friedel-Crafts Alkylation

The Friedel-Crafts alkylation, discovered by Charles Friedel and James Crafts in 1877, is a fundamental method for forming carbon-carbon bonds by attaching an alkyl group to an aromatic ring.[1] This electrophilic aromatic substitution (EAS) reaction typically involves the reaction of an alkyl halide with an aromatic compound in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).[1] The reaction proceeds through the formation of a carbocation electrophile, which then attacks the electron-rich aromatic ring.[2]

The synthesis of this compound via this method presents a classic example of the challenges and nuances of Friedel-Crafts alkylation, particularly the propensity for carbocation rearrangement.

The Mechanism of this compound Synthesis

The alkylation of benzene (B151609) with a butyl halide, such as 1-chlorobutane (B31608), in the presence of a Lewis acid catalyst like AlCl₃, is not a straightforward substitution. The reaction mechanism involves the formation of a primary carbocation which is prone to rearrangement to a more stable secondary carbocation.

Formation of the Electrophile and Carbocation Rearrangement

The initial step is the reaction of the alkyl halide with the Lewis acid catalyst to generate a carbocation.[1] In the case of 1-chlorobutane, this would initially form the primary n-butyl carbocation. However, primary carbocations are relatively unstable and can rearrange to a more stable carbocation via a hydride shift.[3] The n-butyl carbocation undergoes a 1,2-hydride shift to form the more stable sec-butyl carbocation.[3]

Electrophilic Aromatic Substitution

Both the primary and the rearranged secondary carbocations can then act as electrophiles and attack the benzene ring. This leads to the formation of a mixture of products: n-butylbenzene and sec-butylbenzene (B1681704). The attack on the benzene ring forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[4] Subsequent deprotonation restores the aromaticity of the ring, yielding the alkylated benzene product and regenerating the catalyst.[4]

Quantitative Data on Product Distribution

The rearrangement of the n-butyl carbocation to the more stable sec-butyl carbocation significantly influences the product distribution. The reaction of benzene with 1-chlorobutane typically yields sec-butylbenzene as the major product.

| Alkylating Agent | Catalyst | Temperature (°C) | n-Butylbenzene Yield (%) | sec-Butylbenzene Yield (%) | Total Yield (%) | Reference |

| 1-Chlorobutane | AlCl₃ | 0 | ~33 | ~67 | - | [3] |

| 1-Chlorobutane | AlCl₃ | - | 29 | 49 | 78 | [5] |

Note: The ratios can vary depending on the specific reaction conditions such as temperature, catalyst, and reaction time.

Experimental Protocols

The following are generalized protocols for the Friedel-Crafts alkylation of benzene and an alternative acylation-reduction pathway to synthesize n-butylbenzene.

Protocol for Friedel-Crafts Alkylation of Benzene with 1-Chlorobutane

This procedure is adapted from standard laboratory practices for Friedel-Crafts alkylation reactions.

Materials:

-

Benzene (in excess, acts as solvent and reactant)

-

1-Chlorobutane

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Ice-cold water

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Hydrochloric acid (for catalyst decomposition)

Apparatus:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Reflux condenser with a drying tube

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

Procedure:

-

Setup: Assemble the three-necked flask with the dropping funnel, reflux condenser, and a stopper. Ensure all glassware is dry. Place the flask in an ice bath on a magnetic stirrer.

-

Reactant Charging: Add an excess of dry benzene to the flask.

-

Catalyst Addition: Carefully and portion-wise add anhydrous aluminum chloride to the stirred benzene. The reaction is exothermic.

-

Alkylating Agent Addition: Add 1-chlorobutane to the dropping funnel and add it dropwise to the reaction mixture over a period of 30-60 minutes, maintaining the temperature below 10°C.[4]

-

Reaction: After the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes, then remove the ice bath and let the reaction proceed at room temperature for 1-2 hours.

-

Work-up: Cool the reaction mixture in an ice bath and slowly add ice-cold water to quench the reaction and decompose the aluminum chloride complex. This should be done in a fume hood as HCl gas is evolved.[4]

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with dilute HCl, followed by a saturated sodium bicarbonate solution, and finally with water.[4]

-

Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and remove the excess benzene and solvent by distillation or rotary evaporation.

-

Purification: The resulting mixture of n-butylbenzene and sec-butylbenzene can be purified and separated by fractional distillation.

Protocol for Synthesis of n-Butylbenzene via Friedel-Crafts Acylation-Reduction

To avoid the formation of the rearranged product, a two-step acylation-reduction sequence is employed.[6]

Part A: Friedel-Crafts Acylation of Benzene with Butyryl Chloride

Materials:

-

Benzene

-

Butyryl chloride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Ice-cold water

-

Hydrochloric acid

Procedure:

-

Follow the setup and initial steps as described in the alkylation protocol, using benzene and AlCl₃.

-

Add butyryl chloride dropwise from the dropping funnel to the stirred mixture at 0-5°C.

-

After addition, allow the reaction to stir at room temperature for 1-2 hours.

-

The work-up is similar to the alkylation protocol, involving quenching with ice-water and extraction to isolate the butyrophenone (B1668137) product.

Part B: Reduction of Butyrophenone (Clemmensen or Wolff-Kishner Reduction)

-

Clemmensen Reduction: The butyrophenone is refluxed with amalgamated zinc and concentrated hydrochloric acid to reduce the ketone to an alkane.[7]

-

Wolff-Kishner Reduction: The butyrophenone is heated with hydrazine (B178648) hydrate (B1144303) and a strong base like potassium hydroxide (B78521) in a high-boiling solvent such as ethylene (B1197577) glycol.[6]

The choice of reduction method depends on the presence of other functional groups in the molecule that might be sensitive to acidic or basic conditions.

Logical Workflow for Synthesis Strategy

The decision to use direct alkylation or the acylation-reduction pathway depends on the desired final product.

Conclusion

The synthesis of this compound via Friedel-Crafts alkylation serves as an excellent case study in the practical application and limitations of this cornerstone reaction in organic synthesis. While direct alkylation of benzene with 1-chlorobutane provides a route to butylbenzenes, it predominantly yields the rearranged product, sec-butylbenzene. For the specific synthesis of n-butylbenzene, a two-step acylation-reduction pathway is the preferred method to circumvent carbocation rearrangement. A thorough understanding of the underlying mechanisms and careful selection of the synthetic route are crucial for achieving the desired product with high purity and yield. This guide provides the necessary technical details and protocols to aid researchers in their synthetic endeavors.

References

- 1. cerritos.edu [cerritos.edu]

- 2. benchchem.com [benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. benchchem.com [benchchem.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. The Alkylation of Benzene by Acylation-Reduction - Chemistry Steps [chemistrysteps.com]

- 7. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Electrophilic Substitution Reactions of Butylbenzene

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electrophilic aromatic substitution (EAS) reactions of butylbenzene isomers (n-butylbenzene, sec-butylbenzene (B1681704), isothis compound (B155976), and tert-butylbenzene). The butyl group, as a simple alkyl substituent, is fundamentally an activating, ortho-, para-directing group due to its electron-donating inductive effect. However, the regiochemical outcome of these reactions is profoundly influenced by the steric profile of the specific isomer. This document details the underlying mechanistic principles, presents quantitative data on isomer distributions for key reactions, provides detailed experimental protocols, and visualizes the interplay between electronic and steric effects that govern product formation. A thorough understanding of these principles is critical for the strategic design of synthetic pathways in pharmaceutical and materials science.

Introduction: Directing Effects of the Butyl Group

In electrophilic aromatic substitution, a substituent on a benzene (B151609) ring governs the rate of reaction and the position of the incoming electrophile. Alkyl groups, such as the butyl group, are classified as activating, ortho-, para-directing substituents.[1][2]

-

Activating Nature : The butyl group is an electron-donating group (+I effect). The sp³-hybridized carbons of the alkyl chain donate electron density to the sp²-hybridized carbons of the aromatic ring, increasing its nucleophilicity and making it more reactive towards electrophiles than benzene itself.[3]

-

Directing Influence : This increased electron density is preferentially localized at the ortho and para positions through resonance stabilization of the sigma complex (arenium ion) intermediate. This stabilization lowers the activation energy for attack at these positions, making ortho and para products kinetically favored over the meta product.[4]

While all this compound isomers share these fundamental electronic properties, their structural differences introduce a critical variable: steric hindrance . The spatial bulk of the butyl group can impede the approach of the electrophile to the ortho positions, significantly altering the ortho-to-para product ratio. This effect is most pronounced with the highly branched tert-butyl group and diminishes with the linear n-butyl group.[5][6]

Quantitative Data Presentation: Isomer Distribution

The regioselectivity of EAS reactions on butylbenzenes is best understood through quantitative analysis of the product isomer distributions. The following tables summarize these distributions for nitration, halogenation, and sulfonation reactions. It is evident that as the steric bulk around the benzylic carbon increases (from n-butyl to tert-butyl), substitution at the ortho position is progressively disfavored.

Table 1: Isomer Distribution in the Nitration of Butylbenzenes

| Substrate | Reagents | Ortho (%) | Meta (%) | Para (%) | Reference(s) |

|---|---|---|---|---|---|

| tert-Butylbenzene (B1681246) | HNO₃, H₂SO₄ | 16 | 8 | 75 | [1][6] |

| n-Butylbenzene | HNO₃, H₂SO₄ | ~48 | ~15 | ~37 |[7] |

Data for sec-butylbenzene and isothis compound are less commonly reported but are expected to show ortho percentages intermediate between n-butylbenzene and tert-butylbenzene.

Table 2: Isomer Distribution in the Halogenation of Butylbenzenes

| Substrate | Reaction | Reagents | Ortho (%) | Meta (%) | Para (%) | Reference(s) |

|---|---|---|---|---|---|---|

| tert-Butylbenzene | Chlorination | Cl₂, Acetic Acid | 21.5 | 2.3 | 76.2 | [8] |

| tert-Butylbenzene | Bromination | Br₂, 85% Acetic Acid | <1 | <1 | >98 | Calculated from[8] |

| Isopropylbenzene* | Bromination | Aq. HOBr/BrCl | 12.8 | - | 87.2 | [9] |

| Ethylbenzene (B125841)* | Bromination | Aq. HOBr/BrCl | 57.8 | - | 42.2 |[9] |

*Data for ethylbenzene and isopropylbenzene are included to illustrate the trend of decreasing ortho substitution with increasing steric bulk.

Table 3: Isomer Distribution in the Sulfonation of Butylbenzenes

| Substrate | Reagents | Ortho (%) | Meta (%) | Para (%) | Reference(s) |

|---|

| tert-Butylbenzene | 98.5% H₂SO₄, 25°C | 0 | 18 | 82 |[10][11] |

Note: Sulfonation is a reversible reaction, and the product distribution can be influenced by thermodynamic control, especially at higher temperatures or acid concentrations, which can favor the more stable meta isomer.[10]

Mechanistic Pathways and Logical Relationships

The interplay between the activating inductive effect and the deactivating steric effect is a central theme in the chemistry of butylbenzenes.

Caption: Relationship between electronic and steric effects of a butyl substituent.

Experimental Protocols

The following protocols are detailed for tert-butylbenzene as a representative substrate. These procedures can be adapted for other this compound isomers, though reaction times and temperatures may need optimization based on relative reactivity.

Protocol 1: Nitration of tert-Butylbenzene

This procedure outlines the synthesis of mononitro-tert-butylbenzene isomers, with a significant predominance of the para isomer.[3]

Reagents:

-

tert-Butylbenzene

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

5% Sodium Bicarbonate Solution (NaHCO₃)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Crushed Ice

Procedure:

-

Preparation of Nitrating Mixture: In a flask cooled in an ice bath, slowly add 2.0 mL of concentrated nitric acid to 2.0 mL of concentrated sulfuric acid with gentle swirling. Keep this mixture cold.

-

Reaction Setup: In a separate flask, dissolve 3.2 g (24 mmol) of tert-butylbenzene in 6.0 mL of concentrated sulfuric acid. Cool this mixture in an ice bath with magnetic stirring.

-

Nitration: Add the cold nitrating mixture dropwise to the tert-butylbenzene/sulfuric acid mixture over 15-20 minutes. Critically maintain the internal reaction temperature below 15°C.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 30 minutes.

-

Work-up: Carefully pour the reaction mixture over a beaker of crushed ice. Transfer the mixture to a separatory funnel and extract the organic products with dichloromethane (3 x 20 mL).

-

Washing: Combine the organic layers and wash sequentially with water (2 x 25 mL) and 5% sodium bicarbonate solution (2 x 25 mL) until the aqueous layer is no longer acidic.

-

Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

Analysis: The resulting isomeric mixture can be analyzed by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the product distribution.

Caption: Experimental workflow for the nitration of tert-butylbenzene.

Protocol 2: Sulfonation of tert-Butylbenzene

This procedure details the preparation of 4-tert-butylbenzenesulfonic acid.[11]

Reagents:

-

tert-Butylbenzene (40 g)

-

Fuming Sulfuric Acid (15% free SO₃) (45 mL)

-

Sodium Bicarbonate (15 g)

-

Sodium Chloride (30 g)

-

Water

Procedure:

-

Reaction Setup: Place 40 g of tert-butylbenzene in a flask equipped with a dropping funnel and a mechanical stirrer. Cool the flask in an ice-water bath.

-

Sulfonation: Slowly add 45 mL of fuming sulfuric acid from the dropping funnel over 30-45 minutes. Maintain vigorous stirring and keep the temperature between 20-25°C.

-

Reaction Completion: After the addition is complete, continue stirring for one hour at room temperature. Then, slowly heat the mixture to 80°C until the oily layer of unreacted tert-butylbenzene dissolves.

-

Work-up: Cool the reaction mixture and pour it into 300 mL of water.

-

Neutralization and Salting Out: Partially neutralize the acid by carefully adding 15 g of sodium bicarbonate. Filter any charred material. Add 30 g of sodium chloride to the filtrate and heat until it dissolves to salt out the sodium sulfonate salt.

-

Isolation: Cool the solution thoroughly in an ice bath to crystallize the product. Collect the sodium 4-(tert-butyl)benzenesulfonate salt by vacuum filtration and wash it with a saturated sodium chloride solution.

-

Drying: Dry the product in an oven at 120°C.

Protocol 3: Friedel-Crafts Acylation of this compound

This general procedure can be used to synthesize butylacetophenones, which are valuable intermediates. The reaction with isothis compound to form 4-isobutylacetophenone (a precursor to Ibuprofen) is of significant industrial importance.[2]

Reagents:

-

This compound isomer (e.g., isothis compound)

-

Acetyl Chloride (CH₃COCl) or Acetic Anhydride ((CH₃CO)₂O)

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂) (solvent)

-

Concentrated Hydrochloric Acid (HCl)

-

Crushed Ice

Procedure:

-

Reaction Setup: In a flask fitted with a dropping funnel and a calcium chloride drying tube, suspend anhydrous aluminum chloride (1.1 equivalents) in dry dichloromethane under an inert atmosphere. Cool the suspension in an ice bath.

-

Acylium Ion Formation: Add acetyl chloride (1.05 equivalents) dropwise to the stirred suspension.

-

Acylation: To this mixture, add a solution of the this compound isomer (1.0 equivalent) in dichloromethane dropwise, maintaining the temperature below 10°C.

-

Reaction Completion: After the addition, allow the reaction to stir at room temperature for 1-3 hours until completion (monitor by TLC or GC).

-

Work-up: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Isolation: Transfer to a separatory funnel, separate the organic layer, and wash it with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization.

Conclusion

The electrophilic substitution reactions of this compound isomers are a classic illustration of the interplay between electronic and steric effects in organic chemistry. While the electron-donating nature of the butyl group consistently activates the aromatic ring and directs incoming electrophiles to the ortho and para positions, the steric hindrance imposed by the substituent's structure is the primary determinant of the ortho/para product ratio.[6] The highly hindered tert-butyl group yields almost exclusively para-substituted products, a feature that is highly valuable in regioselective synthesis.[3] Conversely, the less hindered n-butyl and sec-butyl groups allow for significant ortho substitution. For professionals in drug development and materials science, mastering these principles allows for the precise and predictable functionalization of aromatic rings, which is a foundational requirement for the synthesis of complex molecular targets.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. organic chemistry - Why is the ortho isomer a major product in the nitration of toluene? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chemistrystudent.com [chemistrystudent.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. rushim.ru [rushim.ru]

- 8. pubs.acs.org [pubs.acs.org]

- 9. par.nsf.gov [par.nsf.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

Butylbenzene isomers and their structural differences

An In-depth Technical Guide to the Isomers of Butylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the four structural isomers of this compound: n-butylbenzene, sec-butylbenzene (B1681704), isothis compound, and tert-butylbenzene (B1681246). Each possesses the same molecular formula (C₁₀H₁₄) and molecular weight (134.22 g/mol ) but differs in the branching structure of the butyl group attached to the benzene (B151609) ring.[1] These structural distinctions lead to significant variations in their physicochemical properties and reactivity, which are critical considerations in chemical synthesis, drug design, and materials science.

Structural Differences and Isomerism

The isomerism of this compound arises from the four possible arrangements of the four-carbon alkyl substituent. The connectivity of the butyl group to the phenyl ring defines the isomer.

-

n-Butylbenzene: Features a straight-chain butyl group attached to the benzene ring via its terminal carbon (C1).[1]

-

sec-Butylbenzene: The butyl group is attached to the benzene ring through its secondary carbon (C2), resulting in a branched structure.[1]

-

Isothis compound: A branched isomer where the connection to the benzene ring is through a primary carbon, but the alkyl chain itself is branched (a 2-methylpropyl group).[1]

-

tert-Butylbenzene: Characterized by a highly branched structure where the butyl group is attached to the benzene ring via its tertiary carbon.[1]

The structural variations among these isomers are visualized below.

Caption: Chemical structures of the four this compound isomers.

Comparative Physicochemical Data

The differences in molecular structure, particularly the degree of branching, directly influence the intermolecular forces (van der Waals forces) and molecular symmetry. This results in distinct physical properties, such as boiling point, melting point, and density. Generally, increased branching disrupts the ability of molecules to pack efficiently, which tends to lower the boiling point but can increase the melting point due to higher symmetry and better crystal lattice formation.

| Property | n-Butylbenzene | sec-Butylbenzene | Isothis compound | tert-Butylbenzene |

| CAS Number | 104-51-8 | 135-98-8 | 538-93-2 | 98-06-6 |

| Boiling Point | 183.3 °C[2][3] | 173-174 °C | 170 °C[4] | 169 °C |

| Melting Point | -87.9 °C[2][3] | -75.5 °C | -51 °C[4][5][6] | -58.1 °C |

| Density (g/cm³) | 0.8601 (at 20°C)[2][3] | 0.863 (at 25°C) | 0.853 (at 25°C)[6][7] | 0.867 (at 20°C) |

| Refractive Index (n²⁰/D) | 1.490 | 1.489 | 1.486[4][7] | 1.492 |

Experimental Protocols

The synthesis, separation, and identification of this compound isomers are common procedures in organic chemistry labs. Below are detailed methodologies for these key experiments.

Synthesis: Friedel-Crafts Alkylation

The most common method for synthesizing butylbenzenes is the Friedel-Crafts alkylation of benzene.[8] This reaction involves treating benzene with a suitable alkylating agent (e.g., a butyl halide or butene) in the presence of a Lewis acid catalyst.

Objective: To synthesize a this compound isomer via electrophilic aromatic substitution. This protocol describes the synthesis of tert-butylbenzene, which proceeds without carbocation rearrangement.

Materials:

-

Benzene (in excess)

-

tert-Butyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Ice-water bath, separatory funnel, round-bottom flask, magnetic stirrer, condenser

Procedure:

-

Reaction Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. All glassware must be thoroughly dried to prevent deactivation of the Lewis acid catalyst.

-

Reagent Addition: In a fume hood, add 50 mL of benzene to the flask and cool the flask in an ice-water bath to 0-5 °C.[9]

-

Catalyst Addition: While stirring, carefully and portion-wise add 5 g of anhydrous aluminum chloride to the cooled benzene.

-

Alkylation: Slowly add 10 mL of tert-butyl chloride dropwise to the stirred mixture over 30 minutes, ensuring the temperature remains below 10 °C.[9] After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 30 minutes.

-

Quenching: Cool the reaction mixture back down in an ice bath. Very slowly and cautiously, add 50 mL of ice-cold water to quench the reaction and decompose the AlCl₃ catalyst.[10] Hydrogen chloride gas will be evolved.

-

Workup and Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 50 mL of 5% HCl, 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and finally 50 mL of brine.[10]

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the excess benzene and diethyl ether using rotary evaporation.

-

Purification: The crude product can be purified by fractional distillation to yield pure tert-butylbenzene.

Note on Isomer Synthesis: Using other butyl halides can lead to mixtures of products due to carbocation rearrangements. For example, the alkylation with n-butyl chloride will yield a mixture of n-butylbenzene and sec-butylbenzene because the primary carbocation rearranges to the more stable secondary carbocation.[11]

Separation of Isomers

Due to their differing boiling points, fractional distillation is a viable, albeit potentially difficult, method for separating the isomers on a preparative scale. For analytical purposes, gas chromatography (GC) offers superior resolution.

Protocol: Gas Chromatography (GC)

-

Objective: To separate a mixture of this compound isomers.

-

Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

-

Column: A non-polar or moderately polar capillary column, such as a DB-5 (5% phenyl-methylpolysiloxane) or HP-INNOWax, 30 m x 0.25 mm ID x 0.25 µm film thickness.

-

Carrier Gas: Helium or Hydrogen, flow rate ~1 mL/min.

-

Injection: 0.1 µL of the isomer mixture (diluted in hexane), split ratio 100:1.

-

Temperature Program:

-

Expected Elution Order: The elution order in GC on a standard non-polar column is generally correlated with the boiling point. Therefore, the expected order would be tert-butylbenzene (lowest boiling point) eluting first, followed by isothis compound, sec-butylbenzene, and finally n-butylbenzene (highest boiling point).

Identification and Structural Elucidation

Spectroscopic techniques are essential for unambiguously identifying each isomer.

-